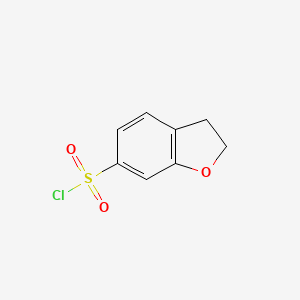

2,3-DIHYDROBENZOFURAN-6-SULFONYL CHLORIDE

Description

Contextualizing Sulfonyl Chlorides within Advanced Organic Synthesis Methodologies

Sulfonyl chlorides (R-SO₂Cl) are a critically important class of organic reagents, serving as versatile intermediates in a vast array of chemical transformations. googleapis.com Their utility stems from the high electrophilicity of the sulfur atom, which is bonded to two electron-withdrawing oxygen atoms and a good leaving group, the chloride ion. This configuration makes them highly susceptible to nucleophilic attack, forming the basis for their widespread application in synthesis. newdrugapprovals.org

The most prominent reaction of sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides, a functional group that is a cornerstone of medicinal chemistry. google.com Similarly, reaction with alcohols in the presence of a base yields sulfonate esters. newdrugapprovals.org Beyond these fundamental reactions, sulfonyl chlorides are precursors to sulfones, sulfinic acids, and can participate in various metal-catalyzed cross-coupling reactions. Modern synthetic methods have also been developed for the preparation of sulfonyl chlorides, moving beyond traditional harsh reagents like phosphorus oxychloride to include photocatalytic methods and milder conversions from sulfonamides, broadening their accessibility and functional group tolerance. lssa.org.za

Significance of the 2,3-Dihydrobenzofuran (B1216630) Heterocyclic Core in Contemporary Chemical Research

The 2,3-dihydrobenzofuran scaffold is a heterocyclic system of immense interest in contemporary chemical and pharmaceutical research. mdpi.com This structural motif, consisting of a benzene (B151609) ring fused to a five-membered furan (B31954) ring, is prevalent in a multitude of natural products and biologically active molecules. mdpi.comtheses.cz Compounds containing this core structure exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antifungal, antimalarial, and anti-HIV properties. mdpi.comorganic-chemistry.org

The rigid and defined three-dimensional structure of the 2,3-dihydrobenzofuran core makes it a valuable "privileged structure" in drug design, capable of interacting with various biological targets. nih.gov Its prevalence in nature and its demonstrated therapeutic potential have spurred the development of numerous synthetic methodologies for its construction and functionalization. organic-chemistry.orgnih.gov Consequently, derivatives of this scaffold are actively investigated as potential leads for new therapeutic agents. google.com

Scope and Research Focus on 2,3-Dihydrobenzofuran-6-sulfonyl Chloride and Its Analogues

While specific research detailing the synthesis and reactivity of this compound is not extensively reported, its chemical structure suggests a primary role as a synthetic building block. The research focus for such a compound would be to leverage the reactivity of the sulfonyl chloride group to introduce the 2,3-dihydrobenzofuran-6-sulfonyl moiety into larger molecules.

Probable Synthesis: The synthesis of this compound would likely proceed via a two-step sequence starting from 2,3-dihydrobenzofuran. The first step would be an electrophilic aromatic substitution, specifically sulfonation, to introduce a sulfonic acid group onto the aromatic ring. wikipedia.org The directing effects of the ether oxygen in the dihydrobenzofuran ring would likely favor substitution at the 5-position, making the synthesis of the 6-isomer potentially more challenging or requiring specific starting materials. The subsequent step would involve the conversion of the resulting 2,3-dihydrobenzofuran-6-sulfonic acid to the target sulfonyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Research Applications and Analogues: The primary application would be in the synthesis of novel sulfonamides and sulfonate esters for biological screening. By reacting this compound with a diverse library of amines or alcohols, chemists can generate a range of new compounds that combine the bioactive dihydrobenzofuran core with the pharmacologically important sulfonamide/sulfonate linker.

Much of the available literature focuses on the isomeric 2,3-dihydrobenzofuran-5-sulfonyl chloride (CAS 115010-11-2). This analogue is recognized as a versatile reagent for creating sulfonamide derivatives used in pharmaceutical and agrochemical research. googleapis.com The study of such analogues provides a clear blueprint for the potential utility of the 6-sulfonyl chloride isomer as an intermediate in the synthesis of bioactive compounds. googleapis.com

Below is a data table summarizing the known properties of this compound.

| Property | Value |

| Compound Name | This compound |

| Synonyms | 2,3-dihydro-1-benzofuran-6-sulfonyl chloride |

| CAS Number | 724446-31-5 |

| Molecular Formula | C₈H₇ClO₃S |

| Molecular Weight | 218.66 g/mol |

| Appearance | Solid (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYIBERPFLCTBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610821 | |

| Record name | 2,3-Dihydro-1-benzofuran-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724446-31-5 | |

| Record name | 2,3-Dihydro-1-benzofuran-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of 2,3 Dihydrobenzofuran Sulfonyl Chlorides

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

The sulfur atom in 2,3-dihydrobenzofuran-6-sulfonyl chloride is highly electrophilic, making the sulfonyl chloride group an excellent site for nucleophilic attack. This reactivity is the foundation for the synthesis of a wide array of sulfur-containing derivatives. The general mechanism involves the addition of a nucleophile to the sulfur atom, followed by the elimination of the chloride ion, which is a good leaving group.

Formation of Sulfonamides with Primary and Secondary Amines

One of the most common and significant reactions of sulfonyl chlorides is their condensation with primary and secondary amines to yield sulfonamides. This reaction, often conducted under basic conditions to neutralize the hydrogen chloride byproduct, is a cornerstone of medicinal chemistry. The resulting sulfonamide linkage is a key feature in numerous therapeutic agents.

The reaction of this compound with an amine (primary or secondary) proceeds readily in the presence of a base such as pyridine (B92270) or triethylamine (B128534) in an aprotic solvent like dichloromethane (B109758) or acetone. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic sulfur center.

Table 1: Representative Conditions for Sulfonamide Synthesis

| Amine Type | Reactant | Base/Solvent | Product |

|---|---|---|---|

| Primary Amine | Aniline | Pyridine/Acetone | N-phenyl-2,3-dihydrobenzofuran-6-sulfonamide |

| Secondary Amine | Diethylamine | Triethylamine/DCM | N,N-diethyl-2,3-dihydrobenzofuran-6-sulfonamide |

| Primary Amine | Ammonium (B1175870) Bicarbonate | Aqueous Acetone | 2,3-dihydrobenzofuran-6-sulfonamide |

Detailed research on related structures, such as furan (B31954) and benzofuran (B130515) sulfonamides, provides concrete examples of these transformations. For instance, patent literature describes the conversion of a sulfonic acid to its corresponding sulfonyl chloride using chlorinating agents like phosphorus pentachloride, followed by reaction with an aminating agent such as ammonium bicarbonate to form the primary sulfonamide. googleapis.com Similarly, complex N-aryl sulfonamides have been synthesized by coupling sulfonyl chlorides with various aromatic amines, a reaction that underscores the reliability of this synthetic route. researchgate.net The synthesis of molecules like 3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide further illustrates the utility of the benzofuran-6-sulfonyl chloride core in constructing complex, biologically relevant sulfonamides. nih.gov

Synthesis of Sulfonate and Sulfonothioate Derivatives

Following a similar mechanistic pathway, this compound can react with other nucleophiles like alcohols and thiols. The reaction with alcohols or phenols, typically in the presence of a base, yields sulfonate esters. This transformation is valuable for introducing the 2,3-dihydrobenzofuransulfonyl moiety as a protecting group or as a structural component in its own right.

A general procedure involves reacting the sulfonyl chloride with an alcohol in a solvent such as dichloromethane, using a tertiary amine base like triethylamine to scavenge the HCl produced. google.com The corresponding reaction with a thiol (R-SH) or its conjugate base (a thiolate, R-S⁻) would produce a sulfonothioate.

Table 2: Synthesis of Sulfonate Esters

| Nucleophile | Reactant | Base/Solvent | Product |

|---|---|---|---|

| Alcohol | Ethanol (B145695) | Triethylamine/Dichloromethane | Ethyl 2,3-dihydrobenzofuran-6-sulfonate |

| Phenol (B47542) | Phenol | Pyridine/Toluene | Phenyl 2,3-dihydrobenzofuran-6-sulfonate |

Stereoelectronic and Steric Effects on Reactivity

The reactivity of the sulfonyl chloride group is modulated by both stereoelectronic and steric factors originating from the 2,3-dihydrobenzofuran (B1216630) ring system. Stereoelectronic effects relate to the influence of orbital alignment on reaction pathways. The geometry around the tetracoordinate sulfur atom is roughly tetrahedral. For a nucleophilic attack to occur, the nucleophile must approach the sulfur atom from a trajectory that allows for effective orbital overlap with the σ* anti-bonding orbital of the S-Cl bond.

X-ray crystal structure analysis of related aromatic sulfonyl compounds reveals that the S-O and S-Cl bond lengths and the O-S-O bond angles are critical determinants of the electrophilicity of the sulfur center. nih.gov The electron-donating nature of the dihydrobenzofuran ring, particularly the ether oxygen, can influence the electron density at the sulfonyl group via resonance and inductive effects, potentially modulating its reactivity compared to a simple benzenesulfonyl chloride.

Steric hindrance can also play a role. While the 6-position on the benzofuran ring is relatively unhindered, bulky nucleophiles may experience slower reaction rates. Conversely, substituents on the 2,3-dihydrobenzofuran ring, particularly at the 5- or 7-positions, could sterically shield the sulfonyl chloride group and impede the approach of a nucleophile.

Redox Transformations Involving the Sulfonyl Moiety

The sulfur atom in the sulfonyl chloride group exists in a high oxidation state (+6) and can undergo reductive transformations. Conversely, the sulfonyl chloride itself is typically the product of an oxidative process and can be converted back to the corresponding sulfonic acid via hydrolysis.

Oxidative Pathways to Sulfonic Acid Derivatives

Sulfonyl chlorides are generally synthesized from their corresponding sulfonic acids. For example, an aromatic ring can be sulfonated with an electrophilic sulfonating agent, and the resulting sulfonic acid can then be converted to the sulfonyl chloride with a chlorinating agent like thionyl chloride or phosphorus pentachloride. googleapis.com

The reverse reaction, the conversion of this compound to 2,3-dihydrobenzofuran-6-sulfonic acid, is a straightforward hydrolysis. This reaction can occur upon treatment with water and is often an undesirable side reaction when performing nucleophilic substitutions in the presence of moisture. However, it is the primary pathway for the intentional synthesis of the sulfonic acid from the sulfonyl chloride.

Reductive Pathways to Thiol Derivatives

The sulfonyl chloride group can be reduced to lower oxidation states, most notably to a thiol (mercaptan). This transformation represents a significant change in the functionality and reactivity of the molecule, converting an electrophilic sulfonyl group into a nucleophilic thiol group. Common reducing agents for this purpose include zinc dust in the presence of an acid (e.g., sulfuric or acetic acid) or lithium aluminum hydride. The reduction proceeds through intermediate sulfur species such as sulfinic acids.

This reductive pathway provides synthetic access to 2,3-dihydrobenzofuran-6-thiol, a valuable intermediate for further functionalization, for instance, in the synthesis of thioethers or in the study of organosulfur compounds derived from the dihydrobenzofuran scaffold.

Hydrolytic Degradation Mechanisms

The hydrolysis of aromatic sulfonyl chlorides, including this compound, is a fundamental reaction that leads to the corresponding sulfonic acid. This process is of significant interest as it represents a primary pathway for the degradation of these compounds in aqueous environments. The mechanism of hydrolysis for aromatic sulfonyl chlorides has been extensively studied and is generally understood to proceed via a bimolecular nucleophilic substitution (Sₙ2) pathway. rsc.org

Under alkaline conditions, the hydrolysis is significantly accelerated due to the presence of the much more potent nucleophile, the hydroxide (B78521) ion (OH⁻). The mechanism remains Sₙ2-like, but the attack by the hydroxide ion is much more rapid than that of a neutral water molecule. The rate of alkaline hydrolysis is therefore highly dependent on the pH of the solution. rsc.org

The general mechanism for the hydrolysis of an aromatic sulfonyl chloride (ArSO₂Cl) can be summarized as follows:

Neutral Hydrolysis: ArSO₂Cl + 2 H₂O → ArSO₃H + HCl + H₂O

Alkaline Hydrolysis: ArSO₂Cl + 2 OH⁻ → ArSO₃⁻ + Cl⁻ + H₂O

| Substituent (X) in X-C₆H₄SO₂Cl | Relative Rate of Hydrolysis (Neutral) | Relative Rate of Hydrolysis (Alkaline) |

| p-NO₂ | High | Very High |

| p-Cl | Moderate | High |

| H | Reference (1.0) | Reference (1.0) |

| p-CH₃ | Low | Moderate |

| p-OCH₃ | Very Low | Low |

This table presents generalized trends based on established principles of physical organic chemistry. The actual rates would need to be determined experimentally.

The electron-withdrawing or -donating nature of the 2,3-dihydrobenzofuran moiety, as a whole, will determine where this compound would fall within such a reactivity series.

Role as an Activating Agent in Condensation Reactions

Sulfonyl chlorides are widely employed as activating agents in condensation reactions, particularly for the formation of esters (esterification) and amides (amidation). In this role, this compound can react with a carboxylic acid to form a mixed sulfonic-carboxylic anhydride (B1165640). This mixed anhydride is a highly reactive intermediate that is readily susceptible to nucleophilic attack by an alcohol or an amine, leading to the formation of the corresponding ester or amide, respectively.

The general pathway for this activation and subsequent condensation can be illustrated as follows:

Activation of a Carboxylic Acid: ArSO₂Cl + R-COOH + Base → ArSO₂-O-CO-R (Mixed Anhydride) + Base·HCl

Nucleophilic Attack by an Alcohol (Esterification): ArSO₂-O-CO-R + R'-OH → R-CO-OR' (Ester) + ArSO₃H

Nucleophilic Attack by an Amine (Amidation): ArSO₂-O-CO-R + R'-NH₂ → R-CO-NHR' (Amide) + ArSO₃H

The use of a base, typically a non-nucleophilic amine such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the formation of the mixed anhydride. This prevents side reactions and drives the equilibrium towards the formation of the activated intermediate.

This methodology is particularly valuable for the coupling of sterically hindered or electronically deactivated carboxylic acids and nucleophiles, where direct condensation might be inefficient. The sulfonyl chloride acts as a powerful dehydrating and activating agent, facilitating the formation of the new ester or amide bond under relatively mild conditions.

While specific examples detailing the use of this compound as a condensing agent are not prevalent in the literature, its reactivity is expected to be analogous to other aromatic sulfonyl chlorides used for this purpose. The efficiency of the condensation reaction would be influenced by the stability of the mixed anhydride intermediate and the steric and electronic properties of the 2,3-dihydrobenzofuran ring system.

The following table provides a general overview of the types of condensation reactions where an aromatic sulfonyl chloride can act as an activating agent.

| Reaction Type | Nucleophile | Product | General Conditions |

| Esterification | Alcohol (R'-OH) | Ester (R-CO-OR') | Carboxylic acid, sulfonyl chloride, base (e.g., pyridine) |

| Amidation | Amine (R'-NH₂) | Amide (R-CO-NHR') | Carboxylic acid, sulfonyl chloride, base (e.g., triethylamine) |

| Thioesterification | Thiol (R'-SH) | Thioester (R-CO-SR') | Carboxylic acid, sulfonyl chloride, base |

This table illustrates the general applicability of aromatic sulfonyl chlorides as activating agents in condensation reactions.

Derivatives and Structural Analogues of 2,3 Dihydrobenzofuran Sulfonyl Chlorides

Synthesis of Novel Substituted Dihydrobenzofuran Sulfonyl Chlorides

The reactivity of the 2,3-dihydrobenzofuran (B1216630) ring and the sulfonyl chloride moiety allows for the synthesis of a variety of substituted derivatives. These substitutions can modify the steric and electronic properties of the molecule, leading to a broad spectrum of chemical entities.

Alkyl-Substituted Dihydrobenzofuran Sulfonyl Chlorides (e.g., Pentamethyl Derivatives)

The synthesis of alkyl-substituted dihydrobenzofuran sulfonyl chlorides can be achieved through various synthetic routes, often starting from appropriately substituted phenols. A notable example is the preparation of 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride. The synthesis of this compound can be accomplished through a multi-step process. One common method involves the reaction of 2,3,5-trimethylphenol (B45783) with 3-chloro-2-methylpropene (B57409) to form the corresponding ether, which then undergoes cyclization to yield 2,2,4,6,7-pentamethyldihydrobenzofuran. Subsequent sulfonation with chlorosulfonic acid introduces the sulfonyl chloride group at the 5-position. Another route involves the direct chlorosulfonation of 2,2,4,6,7-pentamethyldihydrobenzofuran. This compound is a key reagent for introducing the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group in peptide synthesis, particularly for the guanidino group of arginine.

Table 1: Synthesis of 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride

| Starting Material | Reagents | Product |

| 2,3,5-Trimethylphenol | 1. 3-Chloro-2-methylpropene, Base2. Lewis Acid (for cyclization)3. Chlorosulfonic acid | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran | Chlorosulfonic acid | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride |

Halogenated Dihydrobenzofuran Sulfonyl Chlorides

The introduction of halogen atoms onto the dihydrobenzofuran ring can be accomplished using various halogenating agents. Direct halogenation of the dihydrobenzofuran ring system prior to sulfonation is a common strategy. For instance, bromination can be achieved using bromine in a suitable solvent. Subsequent treatment with chlorosulfonic acid can then introduce the sulfonyl chloride group. The position of halogenation is directed by the existing substituents on the aromatic ring.

Another approach involves the Sandmeyer reaction, starting from an amino-substituted dihydrobenzofuran. Diazotization of the amino group followed by reaction with a copper(I) halide in the presence of sulfur dioxide can yield the corresponding halogenated sulfonyl chloride.

Table 2: General Methods for the Synthesis of Halogenated Dihydrobenzofuran Sulfonyl Chlorides

| Starting Material | General Method | Reagents |

| 2,3-Dihydrobenzofuran | Electrophilic Halogenation followed by Chlorosulfonation | 1. Halogenating agent (e.g., Br₂, Cl₂)2. Chlorosulfonic acid |

| Amino-2,3-dihydrobenzofuran | Sandmeyer-type Reaction | 1. NaNO₂, HCl2. SO₂, CuCl/CuBr |

Nitro-Substituted Dihydrobenzofuran Sulfonyl Chlorides

Nitration of the dihydrobenzofuran ring system is a key step in the synthesis of nitro-substituted derivatives. This is typically carried out using a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the directing effects of the dihydrofuran ring and any other substituents present. Following nitration, the resulting nitro-dihydrobenzofuran can be subjected to chlorosulfonation to introduce the sulfonyl chloride group. For example, 7-nitro-2,3-dihydro-1-benzofuran-5-sulfonyl chloride and 5-nitro-2,3-dihydrobenzofuran-7-sulfonyl chloride are known compounds that can be synthesized through such pathways. The synthesis of these compounds often involves the chlorosulfonation of the corresponding nitro-2,3-dihydrobenzofuran.

Table 3: Examples of Nitro-Substituted Dihydrobenzofuran Sulfonyl Chlorides

| Compound Name | CAS Number |

| 7-Nitro-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | 180150-13-8 |

| 5-Nitro-2,3-dihydrobenzofuran-7-sulfonyl chloride | Not readily available |

Transformations to Diverse Dihydrobenzofuran-Based Compounds

The sulfonyl chloride group is a highly reactive functional group that can be readily transformed into a variety of other sulfur-containing moieties, most notably sulfonamides. These derivatives serve as versatile intermediates for further functionalization and the construction of more complex molecular architectures, including fused heterocyclic systems.

Sulfonamide Derivatives and Their Functionalization

The reaction of 2,3-dihydrobenzofuran-6-sulfonyl chloride with ammonia (B1221849) or primary and secondary amines readily affords the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

These primary and secondary sulfonamides can be further functionalized at the nitrogen atom. N-alkylation can be achieved by treating the sulfonamide with an alkyl halide in the presence of a base. Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides. These functionalization reactions provide a straightforward method for introducing a wide range of substituents onto the sulfonamide nitrogen, thereby allowing for the systematic modification of the compound's properties.

Table 4: Functionalization of 2,3-Dihydrobenzofuran-6-sulfonamide

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-2,3-dihydrobenzofuran-6-sulfonamide |

| N-Acylation | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine) | N-Acyl-2,3-dihydrobenzofuran-6-sulfonamide |

Sulfonyl-Substituted Heterocyclic Systems

The sulfonamide derivatives of 2,3-dihydrobenzofuran can serve as precursors for the synthesis of various sulfonyl-substituted heterocyclic systems. These reactions often involve the condensation of the sulfonamide with bifunctional reagents to form new rings.

For instance, reaction of a sulfonamide with a β-diketone or a related species can lead to the formation of pyrimidine (B1678525) rings. The synthesis of thiazole (B1198619) derivatives can be achieved by reacting a sulfonamide with α-haloketones followed by cyclization. Furthermore, thiadiazole derivatives can be prepared through various routes, including the cyclization of thiosemicarbazide (B42300) derivatives of the sulfonamide. These synthetic strategies open up avenues to a wide range of novel heterocyclic compounds with the 2,3-dihydrobenzofuran-6-sulfonyl moiety incorporated into their structure.

Table 5: Synthesis of Sulfonyl-Substituted Heterocyclic Systems

| Target Heterocycle | General Precursor | Typical Reagents for Cyclization |

| Pyrimidine | 2,3-Dihydrobenzofuran-6-sulfonamide derivative | β-Diketones, α,β-Unsaturated ketones |

| Thiazole | N-(2,3-Dihydrobenzofuran-6-sulfonyl)thiourea | α-Haloketones |

| Thiadiazole | 2,3-Dihydrobenzofuran-6-sulfonyl-thiosemicarbazide | Acid or Oxidative cyclization |

Polycyclic and Spirocyclic Dihydrobenzofuran Constructs

The structural framework of 2,3-dihydrobenzofuran has been utilized as a foundational element in the synthesis of more complex molecular architectures, including polycyclic and spirocyclic systems. These constructs are of significant interest in medicinal chemistry and materials science due to their rigid conformations and diverse biological activities.

Recent synthetic strategies have focused on efficient methods to construct these intricate molecules. One notable approach involves a base-mediated protocol for the synthesis of isobenzofuranone-spiro-linked benzofuranones. In this method, formyl triflates react with sulfonylphthalide through a Hauser–Kraus reaction, which is a [4+4] annulation, in the presence of a base like cesium carbonate (Cs2CO3) in tetrahydrofuran (B95107) (THF), yielding the desired dihydrobenzofuranones in yields ranging from 32% to 88%. nih.gov Another innovative method for creating spirocyclic systems is the synthesis of dihydrobenzofuran spirooxindole scaffolds. This is achieved through a solvent-free grinding protocol where α-chlorooxindoles are treated with salicylaldehyde (B1680747) in the presence of potassium hydroxide (B78521) (KOH) via a [4+1] cyclization, affording the products in good to excellent yields (49%–92%) and with high diastereoselectivities. nih.gov

Cycloaddition reactions have also proven to be a powerful tool for constructing polycyclic 2,3-dihydrobenzofuran systems. For instance, a synthetic route has been developed where N-vinyl oxindole (B195798) nitrones react with o-silylphenyl triflates in the presence of cesium fluoride (B91410) (CsF) to produce polycyclic 2,3-dihydrobenzofurans. nih.gov This reaction proceeds with yields from 29% to 92%. nih.gov Furthermore, a one-pot synthesis for spiro-isobenzofuran compounds has been developed through the condensation reaction of ninhydrin (B49086) with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage. acs.org This method efficiently produces various derivatives of spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H) tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones in good to high yields. acs.org

The synthesis of novel benzofuran (B130515) spiro-2-pyrrolidine derivatives has been achieved via a [3+2] azomethine ylide cycloaddition reaction. This three-component reaction yields potentially bioactive compounds with a wide range of substrates, high yields (74-99%), and excellent diastereoselectivity. nih.gov

| Synthetic Method | Reactants | Key Reagents/Conditions | Product Type | Yield |

| Hauser–Kraus Annulation | Formyl triflates, Sulfonylphthalide | Cs2CO3, THF | Isobenzofuranone-spiro-linked benzofuranone | 32-88% |

| [4+1] Cyclization | α-chlorooxindoles, Salicylaldehyde | KOH, Solvent-free grinding | Dihydrobenzofuran spirooxindole | 49-92% |

| Cycloaddition | N-vinyl oxindole nitrones, o-silylphenyl triflates | CsF | Polycyclic 2,3-dihydrobenzofuran | 29-92% |

| Condensation/Oxidation | Ninhydrin, 4-amino-1,2-naphthoquinones / 2-amino-1,4-naphthoquinones | Acetic acid, Periodic acid | Spiro-isobenzofuran | Good to High |

| [3+2] Cycloaddition | Azomethine ylide | - | Benzofuran spiro-2-pyrrolidine | 74-99% |

Chalcones with 2,3-Dihydrobenzofuran Linkages

Chalcones incorporating a 2,3-dihydrobenzofuran moiety represent a significant class of compounds that have been synthesized and investigated for their potential biological activities. The synthesis of these hybrid molecules is typically achieved through the Claisen-Schmidt condensation reaction. scielo.org.za

An efficient and environmentally friendly method for synthesizing these chalcones involves the use of ultrasound irradiation. researchgate.net This approach facilitates the reaction between 2,3-dihydrobenzofuran-5-carbaldehyde and various substituted acetophenones in the presence of a base, such as sodium hydroxide (NaOH), in ethanol (B145695). scielo.org.zaresearchgate.net The reaction proceeds under neat conditions at ambient temperature, offering advantages such as high yields, short reaction times, and purification without the need for chromatography. scielo.org.zaresearchgate.net The stereochemistry of the resulting chalcones has been determined to be trans around the C=C double bond, as confirmed by 1H NMR spectroscopy. scielo.org.zaresearchgate.net

The general synthetic scheme involves the base-induced deprotonation of an acetophenone (B1666503) to generate a carbanion (enolate anion). scielo.org.za This nucleophile then attacks the carbonyl carbon of 2,3-dihydrobenzofuran-5-carbaldehyde to form a β-hydroxy ketone intermediate, which subsequently undergoes dehydration to yield the final chalcone (B49325) product. scielo.org.za A variety of aromatic ketones can be employed in this synthesis, leading to a diverse library of chalcone analogues. scielo.org.za

Research has also focused on the synthesis of benzofuran-based chalcone derivatives as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. nih.gov In these syntheses, a key benzofuran intermediate is prepared and then subjected to an aldol (B89426) reaction with various aldehydes to produce the final chalcone derivatives in yields ranging from 22% to 95%. nih.gov The choice of base, such as potassium hydroxide (KOH), piperidine (B6355638), or potassium tert-butoxide (t-BuOK), was found to significantly affect the reaction yield. nih.gov

Furthermore, novel benzofuran-based chalcones have been synthesized and evaluated for their antimicrobial properties. researchgate.net These compounds were prepared through the condensation of a benzofuran-containing chalcone with substituted o-phenylene diamines. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Product | Yield |

| 2,3-dihydrobenzofuran-5-carbaldehyde | Substituted acetophenones | Claisen-Schmidt Condensation | NaOH, Ethanol, Ultrasound | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one | Good to Excellent |

| Benzofuran intermediate | Various aldehydes | Aldol Reaction | Base (e.g., piperidine) | Benzofuran-chalcone derivatives | 22-95% |

| (E)-3-{5-[(2-benzoylbenzofuran-5-yl)methyl]-2-hydroxyphenyl}-1-phenylprop-2-en-1-one | Substituted o-phenylene diamines | Condensation | Oxalic acid | {5-[4-hydroxy-3-(4-phenyl-2,3-dihydro-1H-benzo[b] scielo.org.zanih.govdiazepin-2-yl)benzyl]-benzofuran-2-yl}(phenyl)methanones | Not specified |

Applications in Advanced Organic Synthesis

Utilization as Protecting Groups in Complex Syntheses

The strategic use of protecting groups is fundamental to the successful synthesis of complex organic molecules, particularly in peptide chemistry. 2,3-Dihydrobenzofuran-6-sulfonyl chloride is the precursor to the Pbf group, a cornerstone for the protection of the guanidino function of arginine residues.

Protecting Group Strategies for Arginine Residues in Peptide Synthesis

The guanidino side chain of arginine is highly basic and nucleophilic, necessitating protection during peptide synthesis to prevent unwanted side reactions. The Pbf group, derived from this compound, has emerged as a standard for this purpose, largely supplanting older protecting groups like 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc). nih.gov

The Pbf group offers a significant advantage in terms of acid lability, being more readily cleaved than the Pmc group. researchgate.net This increased lability is attributed to the five-membered ring of the dihydrobenzofuran system. nih.gov This feature is particularly beneficial in the synthesis of peptides containing multiple arginine residues, where complete deprotection can be challenging. nih.gov Furthermore, the use of the Pbf group can lead to higher yields of the desired peptide compared to the Pmc group, especially in sequences containing tryptophan, as it reduces the incidence of tryptophan alkylation during cleavage. peptide.com

| Protecting Group | Key Advantages | Key Disadvantages |

| Pbf | More acid labile than Pmc, reduced tryptophan alkylation, suitable for peptides with multiple Arg residues. researchgate.netpeptide.com | Can still require extended cleavage times for multiple Arg residues, potential for sulfonation side reactions. nih.govsigmaaldrich.com |

| Pmc | More acid labile than Mtr. peptide.com | Can cause significant tryptophan alkylation, less labile than Pbf. peptide.com |

| Mtr | Historically used. | Requires harsh deprotection conditions (prolonged TFA treatment), leading to side reactions. nih.govpeptide.com |

Role in Solid-Phase Peptide Synthesis (SPPS) Cycles

In the context of Fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS), the Pbf group demonstrates excellent orthogonality. It remains stable during the repetitive basic conditions (typically piperidine (B6355638) in DMF) used for the removal of the N-terminal Fmoc group in each cycle of peptide chain elongation. iris-biotech.de The Pbf-protected arginine is incorporated into the growing peptide chain as an Fmoc-Arg(Pbf)-OH building block. nih.gov The stability of the Pbf group under these conditions is crucial for preventing premature deprotection and subsequent side reactions at the arginine side chain, ensuring the integrity of the peptide being synthesized. iris-biotech.de

Selective Deprotection Methodologies

The removal of the Pbf group is typically achieved during the final cleavage step of SPPS, concurrently with the cleavage of the peptide from the resin support. The standard reagent for this global deprotection is trifluoroacetic acid (TFA). researchgate.net A common cleavage cocktail consists of 95% TFA with scavengers such as water and triisopropylsilane (B1312306) (TIS) to quench the reactive carbocations generated during the process. nih.gov

Deprotection of a single Pbf group is generally complete within one to two hours. nih.gov However, for peptides containing multiple arginine residues, extended cleavage times may be necessary to ensure complete removal of all Pbf groups. nih.gov In some challenging cases, stronger acid conditions or alternative cleavage cocktails may be employed to drive the deprotection to completion. merckmillipore.com It is important to note that byproducts from the cleavage of sulfonyl-based protecting groups like Pbf can sometimes lead to the sulfonation of sensitive residues such as tryptophan. sigmaaldrich.com

General Applications for Protecting Hydroxyl Groups

While this compound is preeminently used for arginine protection, sulfonyl chlorides, in general, can be employed to protect hydroxyl groups by forming sulfonate esters. This reaction proceeds via the attack of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. vaia.comyoutube.com

The resulting sulfonate esters are generally stable under both acidic and basic conditions. youtube.com However, a significant characteristic of sulfonate esters derived from primary and secondary alcohols is that they are excellent leaving groups in nucleophilic substitution and elimination reactions. vaia.com This reactivity often makes them less suitable as simple protecting groups for aliphatic alcohols, as their primary role becomes one of activating the hydroxyl group for subsequent transformations. For phenols, the corresponding aryl sulfonates are more stable and can serve as effective protecting groups. youtube.com

Deprotection of sulfonate esters can be challenging and often requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or strong acid hydrolysis at elevated temperatures. youtube.com Due to these considerations and the lack of specific literature examples, the application of this compound for the general protection of hydroxyl groups is not a common or well-documented practice.

Precursors for Advanced Building Blocks and Complex Molecules

Beyond its role in forming protecting groups, this compound can serve as a precursor for the synthesis of more complex molecular architectures, particularly those containing a sulfonamide moiety.

Synthesis of Sulfonamide-Based Therapeutic Agents

The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, and anticancer properties. ekb.eg The most common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. cbijournal.comorganic-chemistry.org

This compound, with its reactive sulfonyl chloride group, is a potential building block for the synthesis of novel sulfonamide-based therapeutic agents. The dihydrobenzofuran moiety can be incorporated into the final drug structure, potentially influencing its pharmacological profile. The general synthetic approach would involve the reaction of this compound with a suitable amine-containing molecule.

Role in Drug Development and Discovery Programs as Key Intermediates

This compound is a key intermediate in pharmaceutical research, primarily because it contains the 2,3-dihydrobenzofuran (B1216630) scaffold. This particular molecular framework is recognized as a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds and natural products. nih.govacs.orgresearchgate.net Its utility stems from its ability to serve as a versatile building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. chemimpex.com

The presence of the sulfonyl chloride group provides a reactive handle for chemists to incorporate the entire 2,3-dihydrobenzofuran moiety into a target molecule. This is most commonly achieved through the formation of sulfonamides, a class of compounds with a long history in drug discovery, known for properties such as antibacterial activity. chemimpex.com The reaction of this compound with various amines (a common functional group in biological systems and synthetic molecules) allows for the creation of diverse libraries of compounds. These libraries can then be screened for potential therapeutic activity against various diseases.

Research has shown that derivatives of the 2,3-dihydrobenzofuran structure are being investigated for a range of therapeutic applications, including as potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, an enzyme implicated in inflammation and cancer. nih.gov The stability and defined three-dimensional shape of the dihydrobenzofuran ring system make it an ideal platform for designing molecules that can precisely interact with biological targets. nih.gov

Table 1: The 2,3-Dihydrobenzofuran Scaffold in Biologically Active Molecules

| Target Class / Application | Role of the 2,3-Dihydrobenzofuran Scaffold | Reference |

| mPGES-1 Inhibition | Serves as a core chemical platform for designing novel inhibitors. | nih.gov |

| General Pharmaceuticals | Acts as a versatile building block for diverse organic molecules. | chemimpex.com |

| Anti-cancer Agents | Forms the structural framework of medicinally active compounds. | researchgate.net |

| Anti-inflammatory Agents | Used as a bioinspired lead structure for inhibitor development. | nih.gov |

Functionalization of Aromatic and Heterocyclic Systems through Electrophilic Aromatic Substitution

The sulfonyl chloride functional group (-SO₂Cl) makes this compound a potent electrophile, enabling it to participate in electrophilic aromatic substitution (EAS) reactions. chemimpex.com EAS is a fundamental class of reactions where an electrophile replaces an atom, typically a hydrogen atom, on an aromatic ring. masterorganicchemistry.comuomustansiriyah.edu.iq In this context, the sulfonyl chloride acts as the electrophile, allowing for the direct attachment of the 2,3-dihydrobenzofuran-6-sulfonyl group to other aromatic or heterocyclic molecules.

The reaction mechanism involves the electron-rich aromatic or heterocyclic ring acting as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This process forms a new carbon-sulfur or nitrogen-sulfur bond, effectively "functionalizing" the starting aromatic system with the dihydrobenzofuran moiety. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.

This method is a powerful tool for chemists to covalently link the dihydrobenzofuran scaffold to a wide variety of other molecular systems. Because many drug molecules and complex organic materials contain aromatic or heterocyclic rings, this reaction provides a direct and efficient pathway for creating novel and elaborate molecular structures. The resulting sulfonamide or sulfonate ester linkage is generally stable, making it a reliable connection in the construction of larger molecules.

Table 2: General Scheme for Electrophilic Aromatic Substitution

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |

| This compound | Aromatic Compound (Ar-H) | Ar-SO₂-(2,3-Dihydrobenzofuran) | C-S Bond Formation |

| This compound | Heterocyclic Amine (Het-NHR) | Het-(NR)-SO₂-(2,3-Dihydrobenzofuran) | N-S Bond Formation (Sulfonamide) |

Contribution to the Construction of Complex Molecular Architectures

This compound is a significant contributor to the synthesis of complex molecular architectures due to its dual nature. rsc.org Firstly, the 2,3-dihydrobenzofuran core is a rigid and structurally important scaffold that can serve as a central organizing element in a larger molecule. rsc.org Secondly, the sulfonyl chloride group acts as a versatile chemical linker, enabling this core to be strategically attached to other molecular fragments. chemimpex.com

The synthesis of complex molecules often relies on the assembly of smaller, well-defined building blocks. nih.gov In this paradigm, this compound functions as a prefabricated, high-value component. Chemists can synthesize or modify other parts of a target molecule and then, in a later step, use the sulfonyl chloride's reactivity to connect the dihydrobenzofuran unit. This modular approach is central to modern organic synthesis and drug discovery.

The importance of the dihydrobenzofuran scaffold is such that numerous advanced synthetic methods have been developed to create highly functionalized and stereochemically pure versions of the ring system itself. rsc.orgnih.gov These methods, including transition metal-catalyzed reactions like C-H activation and cycloadditions, allow for the precise construction of the dihydrobenzofuran core. rsc.org Once this tailored core is prepared and converted into the corresponding sulfonyl chloride, it can be used to build exceptionally complex and specific molecular architectures designed for precise functions, such as interacting with a specific enzyme pocket or forming part of a sophisticated material.

Table 3: Role in Constructing Complex Molecules

| Molecular Component | Function | Synthetic Advantage |

| 2,3-Dihydrobenzofuran Core | Rigid structural scaffold; Biologically relevant motif. | Provides a defined three-dimensional structure. nih.gov |

| Sulfonyl Chloride Group | Reactive electrophilic linker. | Allows for covalent attachment to other molecular fragments via stable sulfonamide/sulfonate bonds. chemimpex.com |

| Overall Molecule | Building block for modular synthesis. | Enables the incorporation of a privileged structure into larger, more complex designs. rsc.orgnih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure, electronic distribution, and energetic properties of 2,3-dihydrobenzofuran-6-sulfonyl chloride. These calculations are typically performed using advanced computational methods that solve the Schrödinger equation for the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of density functional methods. When paired with an appropriate basis set, such as 6-311G+(d,p) or 6-311++G(d,p), DFT can accurately predict molecular geometries, vibrational frequencies, and other electronic properties. nih.govresearchgate.net

In studies of related molecules like sulfonyl piperidine (B6355638) analogues containing a 2,3-dihydrobenzofuran (B1216630) moiety, DFT has been employed to optimize molecular structures and understand their thermodynamic stability. researchgate.net For this compound, a DFT/B3LYP approach would be expected to reveal a non-planar structure, with the sulfonyl chloride group exhibiting a tetrahedral geometry around the sulfur atom and the dihydrofuran ring adopting an envelope or twisted conformation. The selection of the basis set is critical; larger basis sets with polarization and diffuse functions generally provide more accurate results for systems containing heteroatoms like sulfur, oxygen, and chlorine. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical parameters that provide insights into the kinetic stability, chemical reactivity, and electronic transitions of a molecule. irjweb.comwikipedia.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgschrodinger.com For aryl sulfonyl chlorides, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the sulfonyl chloride group, particularly on the S-Cl antibonding orbital. This distribution suggests that the molecule is susceptible to nucleophilic attack at the sulfur atom. DFT calculations on analogous compounds have been used to determine these energy gaps, which are crucial for predicting reactivity. science.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Sulfonyl Compounds Note: This table presents typical values for related aromatic sulfonyl compounds to illustrate the expected range for this compound, as direct data is not available.

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

| Phenylsulfonyl Chloride Analogue | -7.5 to -8.5 | -1.0 to -2.0 | 5.5 to 7.5 | High kinetic stability, moderate reactivity |

| Substituted Benzofuran (B130515) Analogue | -6.0 to -7.0 | -0.5 to -1.5 | 4.5 to 6.5 | Increased reactivity compared to simple phenyl rings |

This interactive table is based on representative data from computational studies of similar molecular structures.

The electronic properties and reactivity of this compound are governed by the interplay of the dihydrobenzofuran ring and the sulfonyl chloride group. The dihydrobenzofuran moiety acts as an electron-donating group, which can influence the electron density on the aromatic ring and, consequently, the reactivity of the sulfonyl chloride functional group. Computational studies on related structures help to quantify these effects through the calculation of various electronic descriptors. irjweb.com These descriptors, derived from FMO analysis, include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, all of which help in rationalizing the molecule's reactivity profile.

The Molecular Electrostatic Surface Potential (MESP) provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.denih.gov MESP maps are generated by plotting the electrostatic potential on the molecule's electron density surface. dergipark.org.tr

For this compound, the MESP map would be expected to show a highly positive (blue) region around the sulfur atom of the sulfonyl chloride group, indicating its susceptibility to nucleophilic attack. dergipark.org.tr The oxygen atoms of the sulfonyl group and the dihydrofuran ring would exhibit negative (red) potentials, marking them as sites for potential electrophilic interaction. osti.gov The aromatic ring would show a more complex potential distribution, influenced by the fused dihydrofuran ring. This analysis is crucial for predicting how the molecule will interact with other reagents and biological targets. nih.gov

Computational chemistry can be used to predict various thermochemical properties, such as the heat of formation, enthalpy, entropy, and Gibbs free energy. mdpi.comtue.nl These predictions are valuable for assessing the stability of the molecule and the feasibility of chemical reactions. High-level ab initio methods or DFT can provide accurate thermochemical data that complements experimental findings. nih.gov For instance, the calculated enthalpy of formation can be used to determine the energy changes associated with the synthesis or reactions of this compound.

Table 2: Predicted Thermochemical Properties for this compound Analogues Note: This table shows representative calculated values for structurally similar compounds.

| Property | Predicted Value Range | Units |

| Standard Enthalpy of Formation (ΔHf°) | -350 to -450 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -250 to -350 | kJ/mol |

| Entropy (S°) | 400 to 450 | J/(mol·K) |

This interactive table is based on representative data from computational studies of similar molecular structures.

Computational Studies on Reaction Mechanisms and Selectivity

Computational studies are invaluable for elucidating the mechanisms of reactions involving sulfonyl chlorides. magtech.com.cn These studies can map out the entire reaction pathway, identifying transition states and intermediates, thereby providing a detailed understanding of how the reaction proceeds. mdpi.com

For reactions of this compound, such as sulfonamide formation via reaction with an amine, DFT calculations can be used to model the reaction mechanism. This would likely proceed through a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. Computational analysis can determine the activation energies for each step, revealing the rate-determining step of the reaction. researchgate.net Such studies can also explain the regioselectivity and stereoselectivity of reactions, which is particularly relevant for complex molecular scaffolds. researchgate.net

Structure-Reactivity Relationship Studies through Theoretical Models

Theoretical models have been instrumental in understanding the structure-reactivity relationships of 2,3-dihydrobenzofuran derivatives. By employing computational methods such as molecular docking, researchers have been able to investigate the interactions between these compounds and biological targets. These studies help in elucidating the key structural features that govern the reactivity and biological activity of this class of molecules.

One area of focus has been the use of 2,3-dihydrobenzofurans as a chemical platform for designing inhibitors of specific enzymes. For instance, molecular docking calculations have been combined with experimental verification to identify potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov This combined approach has led to the identification of 2,3-dihydrobenzofuran derivatives with significant biological activity. nih.gov The insights gained from these theoretical models suggest that the 2,3-dihydrobenzofuran scaffold can serve as a promising starting point for developing new therapeutic agents with enhanced affinity and specificity. nih.gov

Predictive Modeling for Synthetic Design and Optimization

Predictive modeling plays a crucial role in the design and optimization of synthetic routes for this compound and its derivatives. By leveraging computational tools, chemists can better understand the underlying mechanisms of chemical reactions and predict the outcomes of different synthetic strategies. This allows for a more rational approach to chemical synthesis, saving time and resources.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Synthesis and Derivatization

The synthesis of the 2,3-dihydrobenzofuran (B1216630) core, the foundational structure of the title compound, is a significant area of research. Modern catalysis aims to achieve higher yields, greater selectivity, and milder reaction conditions.

Recent advancements have seen the successful use of various transition metals to catalyze the formation of the dihydrobenzofuran nucleus. rsc.org Rhodium (Rh), Palladium (Pd), and Nickel (Ni) have emerged as particularly effective catalysts. rsc.org For instance, rhodium-promoted intramolecular hydroarylation and palladium-catalyzed C(sp³)–H and C(sp²)–H intramolecular coupling have been developed as novel methods for constructing the dihydrobenzofuran ring system. rsc.org Nickel-catalyzed carbonylative synthesis represents another innovative approach to creating these derivatives. rsc.org

Beyond traditional transition metal catalysis, metal-free approaches are gaining prominence. nih.gov Visible light-mediated photocatalysis offers an efficient pathway for synthesizing sulfonyl-substituted dihydrobenzofurans by reacting alkynyl ethers with a variety of sulfonyl chlorides. nih.gov These methods are often characterized by their operational simplicity and reduced environmental impact. Catalyst-free synthesis protocols, such as those involving [3 + 2] cyclization reactions, are also being explored, further simplifying the synthetic process and aligning with green chemistry principles. nih.gov

These catalytic systems are not only crucial for the initial synthesis of the dihydrobenzofuran scaffold but also for its subsequent derivatization. The sulfonyl chloride group is a highly reactive handle, and catalysts can play a key role in mediating its reactions to form sulfonamides, sulfonate esters, and other derivatives with high precision and control.

Table 1: Overview of Catalytic Systems in Dihydrobenzofuran Synthesis

| Catalytic System | Catalyst Type | Key Reaction Type | Advantages |

|---|---|---|---|

| Rhodium-Promoted | Transition Metal | Intramolecular Hydroarylation | High regioselectivity |

| Palladium-Catalyzed | Transition Metal | C-H Bond Activation/Coupling | Use of simple starting materials |

| Nickel-Catalyzed | Transition Metal | Carbonylative Synthesis | Novel bond formation |

| Visible Light-Mediated | Metal-Free | Photocatalysis | Mild conditions, high efficiency |

Sustainable and Green Chemistry Approaches in Dihydrobenzofuran Sulfonyl Chloride Synthesis

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly influencing the synthesis of chemical compounds, including sulfonyl chlorides. uniroma1.it The traditional synthesis of sulfonyl chlorides can involve harsh reagents and generate significant waste. Therefore, developing more environmentally benign methodologies is a key research focus.

One promising green approach involves the use of water as a solvent. rsc.org Research has demonstrated the efficient synthesis of sulfonyl chlorides from thiols and disulfides using an oxone-KX (where X is Cl or Br) system in water at room temperature. rsc.org This method avoids volatile and often toxic organic solvents.

Another sustainable strategy is the use of N-chlorosuccinimide (NCS) for chlorosulfonation. researchgate.net This method is considered environmentally friendly because the byproduct, succinimide, can be recovered and converted back into the starting reagent, NCS, thereby creating a sustainable cycle and minimizing chemical waste. researchgate.net

Furthermore, innovations in the synthesis of related sulfonyl halides, such as sulfonyl fluorides, provide a blueprint for greener sulfonyl chloride synthesis. A recently developed method allows for the conversion of easily accessible thiols and disulfides into sulfonyl fluorides using reagents that produce only non-toxic salts like NaCl and KCl as by-products. osaka-u.ac.jpsciencedaily.com Adapting such low-impact processes for the large-scale production of 2,3-dihydrobenzofuran-6-sulfonyl chloride is a significant future goal, aligning chemical manufacturing with global sustainability targets. sciencedaily.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Accurate structural elucidation is paramount in chemical synthesis. A combination of advanced spectroscopic techniques is employed to confirm the identity and purity of this compound. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental tools for determining the carbon-hydrogen framework of the molecule. In ¹H NMR, specific chemical shifts and coupling patterns are expected for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the dihydrofuran ring. ¹³C NMR provides distinct signals for each unique carbon atom, including those in the aromatic ring, the dihydrofuran moiety, and the carbon directly attached to the sulfonyl group. japtronline.comeurjchem.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Strong absorption bands corresponding to the sulfonyl chloride (S=O) stretching vibrations are expected, typically in the regions of 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). Other key peaks would indicate the C-O-C ether linkage of the dihydrofuran ring and the vibrations of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzofuran (B130515) chromophore is expected to exhibit characteristic absorption bands in the UV region, which can be influenced by the presence and position of the sulfonyl chloride substituent.

In modern research, experimental data from these techniques are often complemented by computational methods, such as Density Functional Theory (DFT). eurjchem.commaterialsciencejournal.org DFT calculations can predict spectroscopic parameters (e.g., chemical shifts, vibrational frequencies), which can then be compared with experimental results to provide a higher level of confidence in the structural assignment. eurjchem.com

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aromatic Protons | ~7.0 - 8.0 ppm |

| ¹H NMR | Aliphatic Protons (-CH₂-CH₂-) | ~3.2 - 4.8 ppm |

| ¹³C NMR | Aromatic Carbons | ~110 - 160 ppm |

| ¹³C NMR | Aliphatic Carbons | ~30 - 75 ppm |

| IR | S=O Asymmetric Stretch | ~1370 - 1380 cm⁻¹ |

| IR | S=O Symmetric Stretch | ~1170 - 1190 cm⁻¹ |

| IR | Ar-SO₂ Stretch | ~1080 - 1100 cm⁻¹ |

Expanding Synthetic Utility in Uncharted Domains of Organic and Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This has made its derivatives the subject of intense investigation for various therapeutic applications.

Derivatives of the 2,3-dihydrobenzofuran core have shown significant potential as:

Anti-inflammatory and Anti-cancer Agents: By targeting enzymes like microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1. nih.gov

Hypolipidemic Agents: Acting as potent and subtype-selective PPARα agonists. acs.org

Antineoplastic Agents: Exhibiting growth inhibitory activity against various cancer cell lines. nih.gov

Neuroprotective Agents: With potential applications in treating conditions like Alzheimer's disease. materialsciencejournal.org

This compound is a key intermediate for unlocking this potential. The high reactivity of the sulfonyl chloride group allows for its facile conversion into a diverse library of sulfonamide and sulfonate ester derivatives. This process is central to medicinal chemistry, enabling the synthesis of numerous analogs that can be screened for biological activity. The strategic placement of the sulfonyl chloride at the 6-position of the dihydrobenzofuran ring provides a specific vector for molecular elaboration, allowing chemists to systematically probe the structure-activity relationships of new compounds.

Future research will likely focus on using this building block to synthesize novel, complex molecules targeting diseases where new therapeutic options are needed. The combination of a privileged scaffold with a reactive functional group makes this compound a valuable tool for expanding into uncharted domains of drug discovery and materials science.

Q & A

Q. How can researchers design mechanistic studies to elucidate degradation pathways of this compound in aqueous environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.